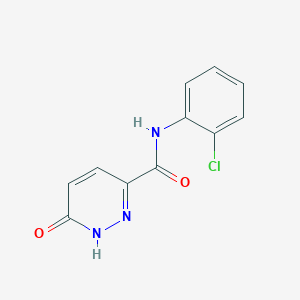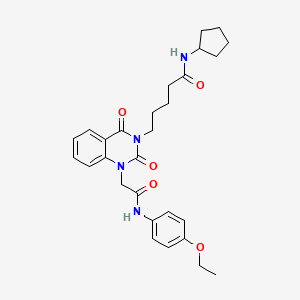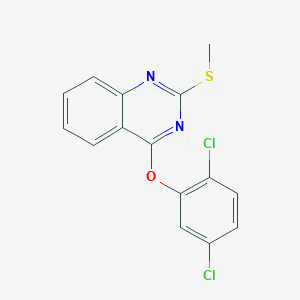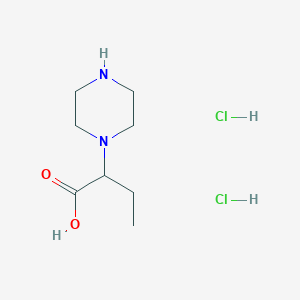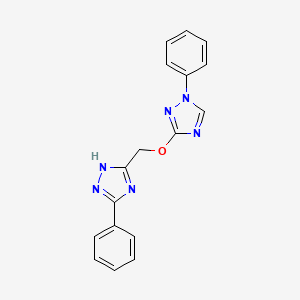
1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether is a useful research compound. Its molecular formula is C17H14N6O and its molecular weight is 318.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis and Characterization
Synthesis of Triazole Derivatives : Triazole compounds, including derivatives related to the specified chemical, have been synthesized using one-pot strategies and characterized by techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. These studies provide insights into their crystal structures and molecular electrostatic potential, highlighting their stability and reactivity. For instance, Ahmed et al. (2016) explored the click one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles and their brine shrimp cytotoxicity assay, offering a pathway for potential bioactive compound development (Ahmed et al., 2016).
Catalytic Applications : Some derivatives have been applied in catalysis, particularly in oxidation and hydrogenation reactions. Saleem et al. (2013) described the use of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands for alcohol oxidation and ketone hydrogenation (Saleem et al., 2013).
Physicochemical Properties and Applications
Photocatalytic Degradation : Coordination complexes based on triazole derivatives have been explored for their photocatalytic properties, particularly in the degradation of organic dyes. Lu et al. (2021) investigated such complexes for the UV-light-driven degradation of methyl violet, indicating their potential environmental applications (Lu et al., 2021).
Electron-Transporting Properties : Polymeric materials incorporating triazole or oxadiazole segments have been synthesized to study their optical, electrochemical, and thermal properties. These materials are of interest for their potential applications in electronic devices due to efficient energy transfer and good thermal stability (Chen et al., 2005).
Supramolecular Chemistry : The structural analysis of triazole derivatives through crystallography and DFT calculations has revealed insights into their supramolecular assembly, including hydrogen bonding and π-π interactions. This research underpins the design principles for molecular materials with specific electronic or photonic properties (Ahmed et al., 2020).
作用機序
Target of Action
The primary targets of 1-phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole are likely to be specific enzymes or receptors in the body. For instance, some triazole derivatives have been found to target mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS), which are promising molecular targets for antibiotic development .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding to the target enzyme, thereby influencing the enzyme’s function .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting the function of specific tRNA synthetases, the compound could disrupt protein synthesis, leading to a halt in bacterial growth .
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability. The ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The result of the compound’s action at the molecular and cellular level can vary depending on the specific targets and pathways involved. For instance, inhibition of specific enzymes could lead to cell death in bacteria, providing a potential mechanism for antibacterial activity .
特性
IUPAC Name |
1-phenyl-3-[(3-phenyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-3-7-13(8-4-1)16-19-15(20-21-16)11-24-17-18-12-23(22-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMAEYSORNFNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)COC3=NN(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxybenzamide](/img/structure/B2944713.png)
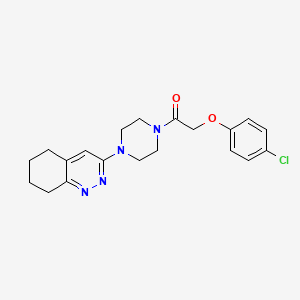
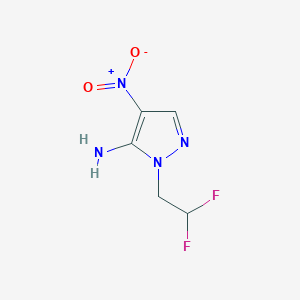
![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2944720.png)

![N-[ethyl(phenyl)carbamoyl]-beta-alanine](/img/structure/B2944723.png)
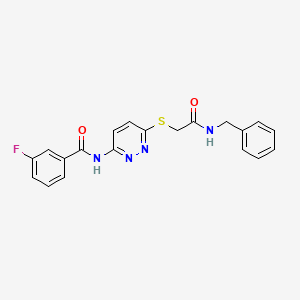
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2944727.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2944728.png)
